3,5-Dichloro-3'-fluorobenzophenone
Overview
Description
3,5-Dichloro-3’-fluorobenzophenone is a chemical compound that belongs to the class of benzophenones. It is widely used in various fields, including medical research, environmental research, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3,5-Dichloro-3’-fluorobenzophenone typically involves the reaction of 3,5-dichlorobenzoyl chloride with 3-fluorobenzene under Friedel-Crafts acylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in an anhydrous solvent like dichloromethane (CH2Cl2). The reaction mixture is stirred at low temperatures to control the exothermic reaction and to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the synthesis of 3,5-Dichloro-3’-fluorobenzophenone can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-3’-fluorobenzophenone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols under basic conditions.
Reduction: The carbonyl group in the benzophenone structure can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Major Products Formed
Nucleophilic Substitution: Substituted benzophenones with various functional groups.
Reduction: 3,5-Dichloro-3’-fluorobenzhydrol.
Oxidation: 3,5-Dichloro-3’-fluorobenzoic acid.
Scientific Research Applications
3,5-Dichloro-3’-fluorobenzophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of anti-inflammatory and anticancer drugs.
Industry: Utilized in the production of polymers, dyes, and agrochemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-3’-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-3’-fluorobenzophenone
- 3,5-Dichlorobenzophenone
- 3-Fluorobenzophenone
Uniqueness
3,5-Dichloro-3’-fluorobenzophenone is unique due to the presence of both chlorine and fluorine substituents on the benzophenone structure. This combination of substituents imparts distinct chemical and physical properties to the compound, such as increased reactivity and stability, making it suitable for various specialized applications .
Biological Activity
3,5-Dichloro-3'-fluorobenzophenone (DCFBP) is an organic compound that has garnered attention in various fields, including medicinal chemistry and environmental science. Its unique structural attributes, characterized by the presence of chlorine and fluorine substituents on the benzophenone backbone, contribute to its biological activity. This article delves into the biological activities associated with DCFBP, presenting relevant data, case studies, and research findings.
DCFBP is a halogenated benzophenone derivative with the molecular formula C13H8Cl2FO. Its structure is illustrated below:
The biological activity of DCFBP primarily stems from its ability to interact with specific molecular targets. It acts as an enzyme inhibitor , blocking catalytic sites of certain enzymes, which can lead to various biological effects such as:
- Anti-inflammatory effects : By inhibiting enzymes involved in inflammatory pathways, DCFBP may reduce inflammation.
- Anticancer properties : Research suggests that DCFBP may interfere with cancer cell proliferation through its enzymatic inhibition mechanisms.
Enzyme Inhibition
DCFBP has been studied for its role in enzyme inhibition, particularly in relation to cyclooxygenase (COX) enzymes which are pivotal in the inflammatory process. Inhibition of COX enzymes can lead to reduced production of prostaglandins, thereby alleviating pain and inflammation.
Anticancer Activity
In vitro studies have indicated that DCFBP exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism involves inducing apoptosis and inhibiting cell growth. For instance, a study demonstrated that DCFBP significantly reduced viability in breast cancer cells (MCF-7) at concentrations as low as 10 µM.
Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of DCFBP resulted in a significant decrease in paw edema induced by carrageenan. The results indicated that DCFBP could serve as a potential therapeutic agent for inflammatory conditions.
Treatment Group | Paw Edema Reduction (%) |
---|---|
Control | 0 |
DCFBP (10 mg/kg) | 50 |
DCFBP (20 mg/kg) | 75 |
Study 2: Anticancer Potential
In a recent study published in the Journal of Medicinal Chemistry, DCFBP was evaluated for its anticancer properties against several human cancer cell lines. The findings revealed IC50 values indicating potent activity:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
HeLa | 15 |
A549 | 12 |
These results underscore the compound's potential as a lead candidate for further drug development targeting cancer.
Toxicological Profile
While exploring the biological activities of DCFBP, it is essential to consider its toxicological profile. Preliminary assessments suggest that high concentrations may lead to cytotoxicity and genotoxicity. Long-term exposure studies are necessary to fully understand its safety profile .
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(3-fluorophenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO/c14-10-4-9(5-11(15)7-10)13(17)8-2-1-3-12(16)6-8/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGWGCOXIQRLST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801238420 | |
Record name | Methanone, (3,5-dichlorophenyl)(3-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801238420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-85-1 | |
Record name | Methanone, (3,5-dichlorophenyl)(3-fluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951885-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (3,5-dichlorophenyl)(3-fluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801238420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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